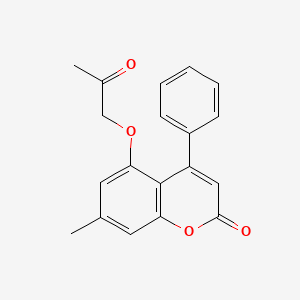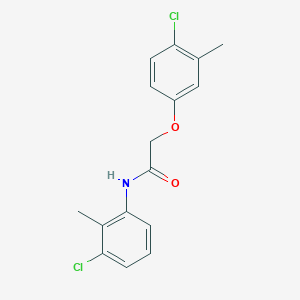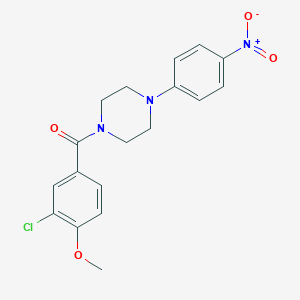
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, also known as CEP-28122, is a small molecule inhibitor of the tyrosine kinase Ephrin type-A receptor 2 (EphA2). EphA2 is a transmembrane receptor that plays a crucial role in cell signaling pathways, including cell adhesion, migration, and proliferation. Overexpression of EphA2 has been observed in various types of cancer, including breast, prostate, lung, and ovarian cancer. Therefore, the development of EphA2 inhibitors, such as CEP-28122, has attracted significant attention as a potential therapeutic strategy for cancer treatment.
作用機序
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine exerts its antitumor activity by specifically targeting EphA2, which is overexpressed in various types of cancer. EphA2 plays a crucial role in cancer progression by promoting tumor cell proliferation, migration, invasion, and angiogenesis. This compound binds to the ATP-binding pocket of EphA2, thereby inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of tumor cell proliferation, migration, and invasion, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In vitro studies have shown that this compound inhibits the phosphorylation of EphA2 and downstream signaling molecules, including Akt and ERK1/2. In vivo studies have shown that this compound inhibits tumor growth and metastasis, leading to improved survival rates in xenograft mouse models.
実験室実験の利点と制限
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine is a potent and selective inhibitor of EphA2, making it a valuable tool for studying the role of EphA2 in cancer progression. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
The development of EphA2 inhibitors, such as N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, has shown promising results in preclinical studies. However, further research is needed to evaluate the safety and efficacy of these inhibitors in clinical trials. Additionally, the identification of biomarkers that predict the response to EphA2 inhibitors may improve patient selection and treatment outcomes. Furthermore, the combination of EphA2 inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their antitumor activity and overcome drug resistance.
合成法
The synthesis of N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzyl hydrazine. This intermediate is then reacted with 2-bromoacetophenone to form the corresponding chalcone, which is cyclized with hydrazine hydrate to form the indazole ring. The final step involves the reaction of the indazole intermediate with 4-chloro-3-nitrobenzene sulfonyl chloride to form this compound.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and ovarian cancer cells. In vivo studies using xenograft mouse models have also demonstrated the antitumor activity of this compound, leading to the inhibition of tumor growth and metastasis.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-6-3-11(7-16(15)21-2)9-17-13-4-5-14-12(8-13)10-18-19-14/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNHABDWDFPUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5191170.png)
![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)

![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)